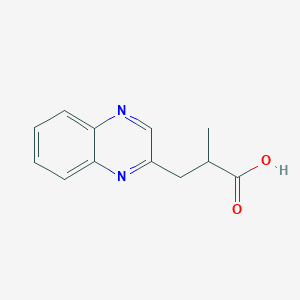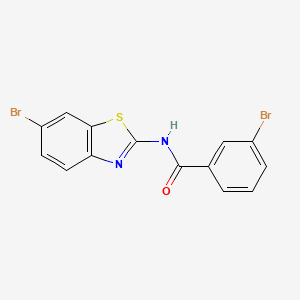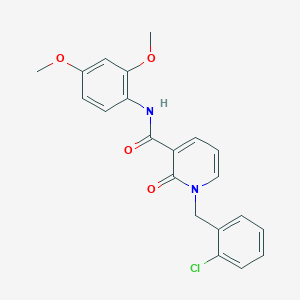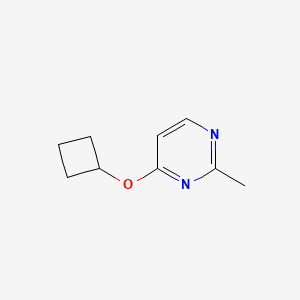
2-Methyl-3-(quinoxalin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(quinoxalin-2-yl)propanoic acid is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 . It’s also known by its IUPAC name, 2-methyl-3-quinoxalin-2-ylpropanoic acid .
Synthesis Analysis
The synthesis of compounds similar to 2-Methyl-3-(quinoxalin-2-yl)propanoic acid has been reported in the literature. For instance, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their corresponding hydrazides and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides were prepared on the basis of the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2 (1 H )-thione .Molecular Structure Analysis
The InChI code for 2-Methyl-3-(quinoxalin-2-yl)propanoic acid is 1S/C13H13NO2/c1-9(13(15)16)8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7,9H,8H2,1H3,(H,15,16) .Chemical Reactions Analysis
The parent thione was produced by a convenient novel thiation method from the corresponding 3-phenylquinoxalin-2 (1 H )-one . More research is needed to fully understand the chemical reactions involving 2-Methyl-3-(quinoxalin-2-yl)propanoic acid.科学的研究の応用
Quality Control and Analytical Methods
The analytical methods for quality control of promising active pharmaceutical ingredients (APIs) derived from quinoxaline compounds have been a focus of research. For instance, the study of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid, a molecule structurally similar to 2-methyl-3-(quinoxalin-2-yl)propanoic acid, explored various analytical techniques for ensuring the quality of these APIs. Techniques such as 13C NMR-spectroscopy, liquid chromatography-mass spectrometry (LC-MS/MS), UV-, and IR-spectroscopy have been proposed for the development of quality control methods for these compounds. The importance of these techniques lies in their ability to solve the problems of tautomeric forms and identify specific by-products of the synthesis process, contributing to the purity and efficacy of quinoxaline derivatives as antimicrobial drugs (Zubkov et al., 2016).
Anticancer Activity
Research into the anticancer properties of quinoxaline derivatives, including those structurally related to 2-methyl-3-(quinoxalin-2-yl)propanoic acid, has shown promising results. A study on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides revealed significant antiproliferative activity against human cancer cell lines. These compounds, synthesized through a Michael reaction and a novel thiation method, exhibited IC50 values comparable to the reference drug doxorubicin in tests against HCT-116 and MCF-7 cell lines. The study highlighted the quinoxaline ring as a suitable scaffold for peptidomimetic side chains, underscoring its potential in anticancer drug development (El Rayes et al., 2019).
Synthesis and Molecular Diversity
The synthesis of new amides containing quinoline-4-one moiety, closely related to the structure of 2-methyl-3-(quinoxalin-2-yl)propanoic acid, has been explored to extend the molecular diversity of 3-alkyl carboxylic acids of quinolin-4-ones. These efforts aim to create compounds with potential biological activities by introducing different electron-withdrawing groups and employing various synthesis methods. Such research contributes to the discovery of novel compounds with enhanced properties and potential applications in medicinal chemistry (Ruschak et al., 2016).
Corrosion Inhibition
Quinoxaline derivatives, including those akin to 2-methyl-3-(quinoxalin-2-yl)propanoic acid, have been investigated for their potential as corrosion inhibitors. Studies involving quinoxaline-based propanones demonstrated their efficacy in protecting mild steel in corrosive environments. These compounds exhibit mixed-type inhibitive action, forming a protective film on metal surfaces and showing significant adsorption characteristics. Such research not only highlights the versatility of quinoxaline derivatives in industrial applications but also contributes to the development of more effective and environmentally friendly corrosion inhibitors (Olasunkanmi & Ebenso, 2019).
作用機序
Target of Action
2-Methyl-3-(quinoxalin-2-yl)propanoic acid, as a derivative of quinoxaline, is likely to interact with a variety of biological targets. Quinoxaline derivatives have been reported to show good anticancer activity through different mechanisms including tyrosine kinases inhibition, C-MET kinase inhibition, induction of apoptosis, tubulin polymerization inhibition, and selective induction of tumor hypoxia .
Mode of Action
It is known that quinoxaline derivatives can inhibit tyrosine kinases, which are enzymes responsible for the activation of many proteins by signal transduction cascades . They also inhibit C-MET kinase, a protein that plays a critical role in cancer cell growth, survival, and invasion .
Biochemical Pathways
The biochemical pathways affected by 2-Methyl-3-(quinoxalin-2-yl)propanoic acid are likely to be numerous due to the compound’s interaction with various targets. For instance, the inhibition of tyrosine kinases can disrupt multiple signaling pathways, leading to the inhibition of cancer cell proliferation .
Result of Action
The result of the action of 2-Methyl-3-(quinoxalin-2-yl)propanoic acid is likely to be a reduction in the proliferation of cancer cells, given its potential anticancer activity . This is achieved through the inhibition of key enzymes and the disruption of critical signaling pathways .
将来の方向性
The future directions for research on 2-Methyl-3-(quinoxalin-2-yl)propanoic acid could involve further exploration of its potential biological and pharmaceutical activities, given the noted anticancer activity of similar quinoxaline compounds . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
特性
IUPAC Name |
2-methyl-3-quinoxalin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8(12(15)16)6-9-7-13-10-4-2-3-5-11(10)14-9/h2-5,7-8H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBLYZVOLFSDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2N=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(quinoxalin-2-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(m-tolyl)acetamide](/img/structure/B2472790.png)
![1-(4-Ethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2472792.png)
![{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile](/img/structure/B2472794.png)

![[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2472796.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2472799.png)


![4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2472803.png)


![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2472806.png)
![2-[1-[1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2472809.png)
![1-(2-Methoxyphenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B2472811.png)